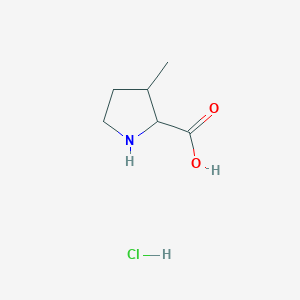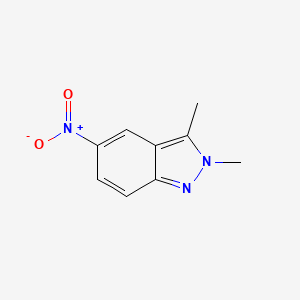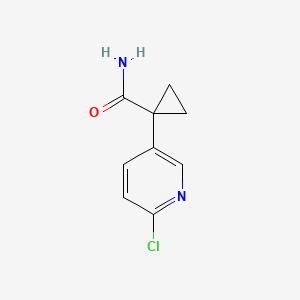
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is represented by the InChI code:1S/C6H11NO2.ClH/c1-4-2-3-7-5 (4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . The molecular weight is 165.62 g/mol . Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Wissenschaftliche Forschungsanwendungen
Derivatization in High-Performance Liquid Chromatography
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography. They enable effective detection of free fatty acids and ibuprofen, among others, in human plasma (Morita & Konishi, 2002).
Synthesis of Pharmaceutical Compounds
This chemical has been integral in synthesizing various pharmaceutical compounds. For example, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a valuable chemical entity, was synthesized using a methodology that involves condensation, N-alkylation, and hydrolysis (Cheng Qing-fang, 2005).
Oxidation Catalyst
N-Methylpyrrolidin-2-one hydrotribromide (MPHT), a related compound, has demonstrated efficiency as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, using aqueous hydrogen peroxide as an oxidant (Joseph, Jain, & Sain, 2007).
Asymmetric Synthesis and Catalysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives are also pivotal in asymmetric synthesis and catalysis. For instance, densely substituted L-Proline esters, derived from this compound, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Ligand in Copper-Catalyzed N-Arylation
(S)-N-methylpyrrolidine-2-carboxylate, another derivative, has been found effective as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides, synthesizing a variety of N-arylamides (Wang et al., 2010).
Direct Amide Synthesis
An efficient method using diphenylsilane with N-methylpyrrolidine has been developed for the direct synthesis of amides from amines and carboxylic acids, demonstrating broad functional group compatibility and scalability (D'Amaral, Jamkhou, & Adler, 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVQZLVQVYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)



![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

